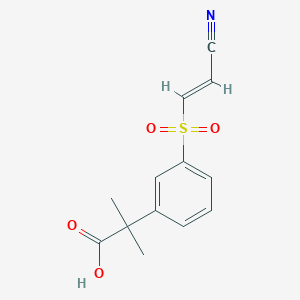

(E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid

Vue d'ensemble

Description

(E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C13H13NO4S and its molecular weight is 279.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 279.05652907 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid is a compound with significant biological activity, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H13NO4S

- Molecular Weight : 279.32 g/mol

- CAS Number : 1356089-38-7

The compound exhibits its biological activity primarily through its ability to interact with specific cellular pathways involved in cancer cell proliferation and apoptosis. It is believed to inhibit certain enzymes that are crucial for tumor growth and survival.

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, in a study assessing its effects on human cancer cells, the compound showed significant inhibition of cell growth at concentrations lower than 10 µM, indicating a potent anti-cancer potential.

Data Table: Cytotoxicity Results

Case Studies

-

Case Study on MCF-7 Cells

- Objective : To evaluate the cytotoxic effect of this compound on MCF-7 breast cancer cells.

- Findings : The compound induced apoptosis in MCF-7 cells, leading to a significant reduction in cell viability at an IC50 of 5 µM. Mechanistic studies indicated that the compound activates caspase pathways, promoting programmed cell death.

-

Case Study on A549 Cells

- Objective : To assess the impact on A549 lung cancer cells.

- Findings : Treatment with the compound resulted in an IC50 of 8 µM, with evidence of G1 phase cell cycle arrest. This suggests that this compound may hinder cell cycle progression, contributing to its anti-cancer effects.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in oncology:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.

- Combination Therapies : When used in conjunction with established chemotherapeutics, the compound enhanced the efficacy of treatments, suggesting a synergistic effect that could be leveraged for improved cancer management strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes, including halogenation of the phenyl precursor, sulfonation, and cyanovinyl group coupling. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., palladium for cross-coupling) critically impact yield and purity. For example, halogenated intermediates (e.g., 3-chlorophenyl derivatives) are often synthesized via Friedel-Crafts alkylation, followed by sulfonyl chloride formation . Purification via column chromatography or recrystallization is essential to achieve >95% purity, as residual solvents or unreacted intermediates can skew biological assay results.

Q. Which analytical techniques are most reliable for verifying the structural integrity and stereochemical configuration of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the (E)-configuration of the cyanovinyl group and sulfonyl-phenyl linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally similar to those inhibited by analogs (e.g., cyclooxygenase for anti-inflammatory activity). Use dose-response curves (1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., ibuprofen for COX inhibition) and validate results with triplicate experiments. Cell viability assays (e.g., MTT) ensure cytotoxicity does not confound activity data .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH affecting compound solubility) or impurity profiles. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, if COX-2 inhibition conflicts, confirm via Western blotting of prostaglandin E₂ levels. Standardize compound batches using HPLC with UV/Vis detection (λ = 254 nm) to ensure consistency .

Q. How does the cyanovinylsulfonyl moiety influence the compound’s reactivity and metabolic stability compared to halogenated analogs?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity, making the cyanovinyl moiety a potent Michael acceptor. This increases reactivity toward thiol groups in proteins (e.g., cysteine residues) but may reduce metabolic stability. Compare in vitro liver microsome assays (human vs. rodent) to assess oxidation rates. Replace the sulfonyl group with methyl or chloro substituents in analogs to isolate electronic effects .

Q. What computational approaches predict binding modes of this compound to target proteins like cyclooxygenase?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of COX-2 (PDB: 1CX2). Apply density functional theory (DFT) to calculate partial charges of the cyanovinylsulfonyl group, which influence electrostatic interactions. Validate predictions with mutagenesis studies (e.g., Ala-scanning of COX-2 active site residues) .

Q. How can environmental fate studies be structured to evaluate the compound’s ecological impact?

- Methodological Answer : Use OECD guidelines for biodegradability (Test 301) and soil adsorption (Test 106). Measure hydrolysis half-lives at pH 4–9 and UV photolysis rates. LC-MS/MS quantifies residual compound in simulated aquatic systems. Compare with structurally related compounds (e.g., 3-(2-chlorophenyl) derivatives) to identify structure-degradability relationships .

Propriétés

IUPAC Name |

2-[3-[(E)-2-cyanoethenyl]sulfonylphenyl]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-13(2,12(15)16)10-5-3-6-11(9-10)19(17,18)8-4-7-14/h3-6,8-9H,1-2H3,(H,15,16)/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVOLEZTKKRYJI-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)S(=O)(=O)C=CC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC(=CC=C1)S(=O)(=O)/C=C/C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201170680 | |

| Record name | 3-[[(1E)-2-Cyanoethenyl]sulfonyl]-α,α-dimethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356089-42-3 | |

| Record name | 3-[[(1E)-2-Cyanoethenyl]sulfonyl]-α,α-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356089-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(1E)-2-Cyanoethenyl]sulfonyl]-α,α-dimethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.